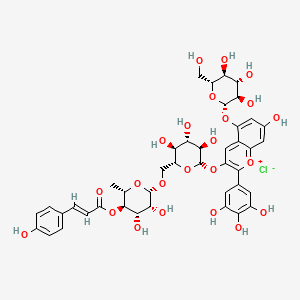
Deserpidina
Descripción general
Descripción
La Deserpidina es un alcaloide esteroide derivado de la planta Rauwolfia canescens, perteneciente a la familia Apocynaceae. Está estructuralmente relacionada con la reserpina y se ha utilizado principalmente como agente antihipertensivo y antipsicótico. El compuesto es conocido por su capacidad para controlar la presión arterial alta y aliviar los síntomas psicóticos al afectar el almacenamiento de neurotransmisores en el sistema nervioso .
Aplicaciones Científicas De Investigación
La Deserpidina se ha estudiado ampliamente por sus aplicaciones en diversos campos:
Química
Química Analítica: Utilizada como patrón en técnicas cromatográficas para estudiar perfiles de alcaloides.
Química Sintética: Emplea en la síntesis de moléculas orgánicas complejas debido a su estructura única
Biología
Neurobiología: Estudiada por sus efectos en el almacenamiento y la liberación de neurotransmisores, proporcionando información sobre el funcionamiento del sistema nervioso.
Farmacología: Utilizada para comprender la farmacocinética y la farmacodinamia de los fármacos antihipertensivos y antipsicóticos
Medicina
Control de la Hipertensión: Utilizada en el tratamiento de la presión arterial alta al inhibir el almacenamiento de neurotransmisores en las neuronas presinápticas.
Trastornos Psiquiátricos: Aplicada en el manejo de los síntomas psicóticos debido a sus efectos tranquilizantes
Industria
Industria Farmacéutica: La this compound se utiliza en la formulación de medicamentos antihipertensivos y antipsicóticos.
Biotecnología: Emplea en el desarrollo de nuevos agentes terapéuticos dirigidos a las vías de los neurotransmisores
Mecanismo De Acción
La Deserpidina ejerce sus efectos inhibiendo la bomba ATP/Mg²⁺ responsable del secuestro de neurotransmisores en las vesículas de almacenamiento de las neuronas presinápticas. Esta inhibición conduce al metabolismo de los neurotransmisores por la monoaminooxidasa, lo que provoca una reducción de las catecolaminas como la norepinefrina y la dopamina. Este mecanismo ayuda a reducir la presión arterial y aliviar los síntomas psicóticos al reducir la disponibilidad de estos neurotransmisores .
Análisis Bioquímico
Biochemical Properties
Deserpidine’s mechanism of action is through inhibition of the ATP/Mg 2+ pump responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron . The neurotransmitters that are not sequestered in the storage vesicle are readily metabolized by monoamine oxidase (MAO) causing a reduction in catecholamines .
Cellular Effects
Deserpidine, an alkaloid of Rauwolfia canescens, is used as an antihypertensive . Rauwolfia alkaloids work by controlling nerve impulses along certain nerve pathways . As a result, they act on the heart and blood vessels to lower blood pressure .
Molecular Mechanism
Deserpidine exerts its effects at the molecular level through the inhibition of the ATP/Mg 2+ pump . This inhibition leads to a decrease in the amount of the monoamine neurotransmitters serotonin, norepinephrine, and dopamine stored in presynaptic vesicles . The neurotransmitters that are not sequestered in the storage vesicle are readily metabolized by monoamine oxidase (MAO), causing a reduction in catecholamines .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La Deserpidina se puede sintetizar a través de varias rutas químicas, que a menudo implican la esterificación de derivados de la yohimbina. La síntesis normalmente incluye los siguientes pasos:
Esterificación: La reacción de la yohimbina con cloruro de trimetoxibenzoilo en presencia de una base como la piridina para formar el enlace éster.
Metoxilación: Introducción de grupos metoxilo a la estructura de la yohimbina utilizando metanol y un catalizador ácido.
Purificación: El producto bruto se purifica mediante recristalización o cromatografía para obtener this compound pura.
Métodos de Producción Industrial
La producción industrial de this compound implica la extracción del compuesto de las raíces de Rauwolfia canescens, seguida de procesos de purificación. La extracción se realiza típicamente utilizando disolventes orgánicos como el etanol o el metanol, y el extracto se somete posteriormente a diversas técnicas cromatográficas para aislar la this compound .
Análisis De Reacciones Químicas
Tipos de Reacciones
La Deserpidina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar para formar varios derivados oxidados, a menudo utilizando reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción de la this compound se puede lograr utilizando técnicas de hidrogenación con catalizadores como el paladio sobre carbón.
Sustitución: Los grupos metoxilo de la this compound se pueden sustituir por otros grupos funcionales utilizando reacciones de sustitución nucleófila
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Gas hidrógeno con paladio sobre carbón como catalizador.
Sustitución: Nucleófilos como el metóxido de sodio en metanol
Principales Productos Formados
Oxidación: Varios derivados oxidados dependiendo del grado de oxidación.
Reducción: Formas reducidas de this compound con menos dobles enlaces.
Sustitución: Derivados con diferentes grupos funcionales que sustituyen a los grupos metoxilo
Comparación Con Compuestos Similares
La Deserpidina se compara a menudo con otros alcaloides de Rauwolfia, como la reserpina y la ajmalina. Si bien todos estos compuestos comparten propiedades antihipertensivas y antipsicóticas similares, la this compound es única debido a su estructura molecular específica y la presencia de múltiples grupos metoxilo, que influyen en su farmacocinética y farmacodinamia .
Compuestos Similares
Reserpina: Otro alcaloide de Rauwolfia con usos similares pero diferentes propiedades farmacocinéticas.
Ajmalina: Utilizada principalmente como agente antiarrítmico, con una aplicación terapéutica primaria diferente.
Yohimbina: Conocida por su uso en el tratamiento de la disfunción eréctil y como estimulante, con un mecanismo de acción significativamente diferente
La estructura única de la this compound y sus efectos específicos en el almacenamiento de neurotransmisores la convierten en un compuesto valioso tanto en la investigación médica como científica.
Propiedades
IUPAC Name |
methyl (1R,15S,17R,18R,19S,20S)-18-methoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O8/c1-37-24-12-17(13-25(38-2)29(24)39-3)31(35)42-26-14-18-16-34-11-10-20-19-8-6-7-9-22(19)33-28(20)23(34)15-21(18)27(30(26)40-4)32(36)41-5/h6-9,12-13,18,21,23,26-27,30,33H,10-11,14-16H2,1-5H3/t18-,21+,23-,26-,27+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBMAZKKCSYWQR-WCGOZPBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=CC=CC=C45)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=CC=CC=C45)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020383 | |
| Record name | Deserpidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Deserpidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015221 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.11e-02 g/L | |
| Record name | Deserpidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015221 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Deserpidine's mechanism of action is through inhibition of the ATP/Mg2+ pump responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron. The neurotransmitters that are not sequestered in the storage vesicle are readily metabolized by monoamine oxidase (MAO) causing a reduction in catecholamines. | |
| Record name | Deserpidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01089 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
131-01-1 | |
| Record name | Deserpidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deserpidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deserpidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01089 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DESERPIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Deserpidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Deserpidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESERPIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9016E3VB47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Deserpidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015221 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228-232, 230.5 °C | |
| Record name | Deserpidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01089 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Deserpidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015221 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















